2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid
Description
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid is a synthetic amino acid derivative characterized by a 4-ethylphenyl substituent on the β-carbon and a hydroxyl group at the γ-position of the propanoic acid backbone. This compound’s ethyl group confers increased lipophilicity compared to halogenated or hydroxylated derivatives, which may influence its bioavailability and metabolic stability.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-7-3-5-8(6-4-7)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15) |
InChI Key |
ULUUBGLWZDIXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with glycine in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in large quantities with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-Amino-3-(4-ethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(4-ethylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities based on the evidence:
Key Observations:
Substituent Effects on Lipophilicity and Bioactivity :
- The 4-ethylphenyl group in the target compound enhances lipophilicity compared to halogenated (e.g., 3-fluoro, 3-chloro) or hydroxylated derivatives. This property may improve membrane permeability but reduce solubility in aqueous environments.
- Halogenated analogs (e.g., 3,5-diiodo in , 3-fluoro in ) are often used in radiopharmaceuticals or enzyme inhibition studies due to their electron-withdrawing effects and stability.
- Hydroxyl groups (e.g., 3-hydroxy in droxidopa ) are critical for receptor binding in therapeutic agents, as seen in droxidopa’s action on catecholamine pathways.
Stereochemical and Functional Group Influences: Droxidopa’s (2S,3R) configuration highlights the importance of stereochemistry in biological activity. The target compound’s 3-hydroxy group may similarly dictate interactions with chiral receptors or transporters. Zwitterionic behavior observed in benzimidazole derivatives suggests that 3-hydroxypropanoic acid analogs can stabilize charge states, affecting solubility and pharmacokinetics.
Synthetic Approaches: Oxidation and esterification methods described for 3-(2-benzimidazolyl)-3-hydroxypropanoic acid (e.g., HCl-catalyzed esterification) may apply to the target compound’s synthesis. Halogenation or alkylation of phenyl precursors (as in ) could introduce the 4-ethylphenyl group.
Antimycobacterial activity observed in thiazole-containing analogs implies that structural modifications (e.g., heterocyclic additions) could expand therapeutic utility.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
*LogP values estimated using ChemDraw® algorithms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
